Ethyl 7-(trifluoroacetyl)-5-azaspiro[2.4]hept-6-ene-5-carboxylate
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Overview
Description
Ethyl 7-(trifluoroacetyl)-5-azaspiro[2.4]hept-6-ene-5-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its trifluoroacetyl group, which imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(trifluoroacetyl)-5-azaspiro[2.4]hept-6-ene-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable azaspiro compound with ethyl trifluoroacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production at a larger scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(trifluoroacetyl)-5-azaspiro[2.4]hept-6-ene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azaspiro compounds.
Scientific Research Applications
Ethyl 7-(trifluoroacetyl)-5-azaspiro[2.4]hept-6-ene-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-(trifluoroacetyl)-5-azaspiro[2.4]hept-6-ene-5-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-cyanospiro[2.4]hept-5-ene-5-carboxylate
- Ethyl 6-oxospiro[2.4]heptane-5-carboxylate
Uniqueness
Ethyl 7-(trifluoroacetyl)-5-azaspiro[2.4]hept-6-ene-5-carboxylate is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.
Properties
Molecular Formula |
C11H12F3NO3 |
---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
ethyl 7-(2,2,2-trifluoroacetyl)-5-azaspiro[2.4]hept-6-ene-5-carboxylate |
InChI |
InChI=1S/C11H12F3NO3/c1-2-18-9(17)15-5-7(8(16)11(12,13)14)10(6-15)3-4-10/h5H,2-4,6H2,1H3 |
InChI Key |
RKOPDUCPISVXSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC2(CC2)C(=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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